molecular formula C13H25ClN4 B2503639 1-(2,4,4-Trimethylpentan-2-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride CAS No. 1909316-75-1

1-(2,4,4-Trimethylpentan-2-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride

Cat. No.: B2503639
CAS No.: 1909316-75-1
M. Wt: 272.82
InChI Key: QFVKAABQZXKWRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4,4-Trimethylpentan-2-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride is a useful research compound. Its molecular formula is C13H25ClN4 and its molecular weight is 272.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure

  • Efficient Synthesis and Structural Analysis : Triazolopyridines, a family of compounds including variations similar to the one , have been synthesized using N-Chlorosuccinimide (NCS) under mild conditions. These compounds were characterized by various techniques, including X-ray diffraction, demonstrating their potential for diverse pharmaceutical applications (El-Kurdi et al., 2021).

Antimicrobial and Antifungal Applications

  • Antimicrobial and Antifungal Properties : A series of triazolopyridines exhibited promising antimicrobial activities. This includes compounds synthesized through iodine(III)-mediated oxidative approaches, which have been found to be potent antimicrobial agents (Prakash et al., 2011).
  • Enhanced Water Solubility for Medical Use : Another study focused on improving the water solubility of similar compounds, particularly for use as adenosine receptor antagonists. This involved functionalizing the compound to enhance its solubility at physiological pH, making it suitable for intravenous infusion (Baraldi et al., 2012).

Synthesis Methods and Applications

  • Novel Synthesis Strategies : Innovative synthesis methods for 1,2,4-triazolopyridines have been developed. These include metal-free synthesis strategies, which simplify the construction of the compound's skeleton, indicating potential for streamlined pharmaceutical production (Zheng et al., 2014).
  • Pharmaceutical Patent Applications : Triazolo-pyridine derivatives, similar to the compound , have been highlighted in pharmaceutical patents, reflecting their significance in treatments related to the central nervous system, depression, and other mental health disorders (Habernickel, 2001).

Anticancer Potential

  • Anticancer Activity of Similar Compounds : Research into compounds with similar structures, such as triazolothiadiazines and triazolothiadiazoles, has shown promising anticancer activity. These studies highlight the potential of these compounds in pharmaceutical research, particularly in oncology (Holla et al., 2006).

Properties

IUPAC Name

1-(2,4,4-trimethylpentan-2-yl)-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4.ClH/c1-12(2,3)9-13(4,5)17-11-6-7-14-8-10(11)15-16-17;/h14H,6-9H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVKAABQZXKWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)N1C2=C(CNCC2)N=N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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